4-Phthalimidylmethyl-6,7-dimethoxycoumarin 4-Phthalimidylmethyl-6,7-dimethoxycoumarin
Brand Name: Vulcanchem
CAS No.: 887407-36-5
VCID: VC20759228
InChI: InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC
Molecular Formula: C20H15NO6
Molecular Weight: 365.3 g/mol

4-Phthalimidylmethyl-6,7-dimethoxycoumarin

CAS No.: 887407-36-5

Cat. No.: VC20759228

Molecular Formula: C20H15NO6

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

4-Phthalimidylmethyl-6,7-dimethoxycoumarin - 887407-36-5

CAS No. 887407-36-5
Molecular Formula C20H15NO6
Molecular Weight 365.3 g/mol
IUPAC Name 2-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3
Standard InChI Key DQVDKHBDSXMBEO-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC

4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structure and potential applications in various fields, including medicinal chemistry and fluorescence studies. The compound is derived from the modification of 6,7-dimethoxycoumarin, a well-known coumarin derivative.

Synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

The synthesis involves the reaction of 4-bromomethyl-6,7-dimethoxycoumarin with potassium phthalimide in a dimethylformamide (DMF) solution at elevated temperatures. The following steps outline the synthesis process:

  • Reagents:

    • 4-bromomethyl-6,7-dimethoxycoumarin (1.0 g)

    • Potassium phthalimide (1.3 g)

    • DMF (40 ml)

  • Procedure:

    • Heat the mixture at 80 °C for one hour.

    • Dilute with chloroform and wash with sodium hydroxide and water.

    • Dry the organic layer and concentrate it to obtain a crystalline solid upon adding ether.

    • Yield obtained: approximately 0.97 g (80%).

  • Characterization:

    • The compound was characterized using NMR spectroscopy and showed distinct peaks corresponding to its structure.

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant biological activities, including anticancer properties. Studies have shown that compounds related to coumarins can inhibit cancer cell proliferation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator